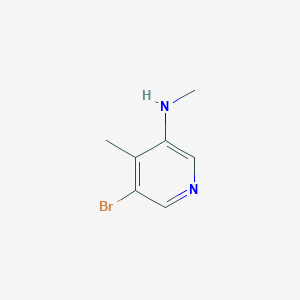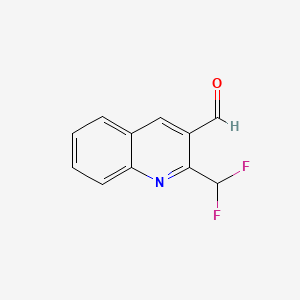
2-(Difluoromethyl)quinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)quinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H7F2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the difluoromethyl group and the aldehyde functional group at the 3-position of the quinoline ring makes this compound unique and of interest in various fields of research .
Méthodes De Préparation
The synthesis of 2-(Difluoromethyl)quinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF (dimethylformamide) reacts with phosphorus oxychloride to form the desired aldehyde . Another method includes the treatment of acetanilides with phosphorus pentachloride in N,N-alkylformamide at elevated temperatures . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2-(Difluoromethyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Difluoromethyl)quinoline-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for detecting metal ions in biological samples.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)quinoline-3-carbaldehyde depends on its specific application. In biological systems, it may act as a ligand that binds to metal ions, forming fluorescent complexes that can be detected using various analytical techniques . The molecular targets and pathways involved in its action are specific to the context in which it is used.
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)quinoline-3-carbaldehyde can be compared with other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and 2-quinolinecarboxaldehyde . These compounds share a similar quinoline core structure but differ in their substituents, which can significantly affect their chemical properties and applications. For example, 2-chloroquinoline-3-carbaldehyde is known for its use in the synthesis of biologically active compounds, while 2-quinolinecarboxaldehyde is used in the development of fluorescent sensors .
Propriétés
Formule moléculaire |
C11H7F2NO |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
2-(difluoromethyl)quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H7F2NO/c12-11(13)10-8(6-15)5-7-3-1-2-4-9(7)14-10/h1-6,11H |
Clé InChI |
HKLARKWSDDMLMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


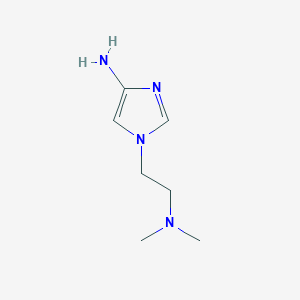
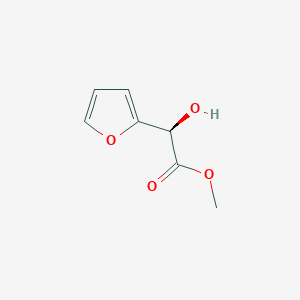
![1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)
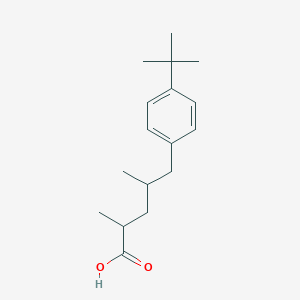
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)
![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)



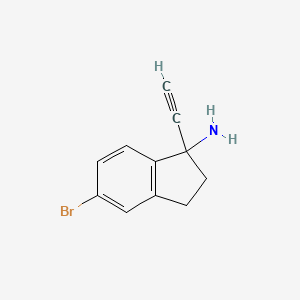
![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)

![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)
